molecular formula C21H22ClN3O5S3 B2693222 (E)-ethyl 2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carbonyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 941941-85-1

(E)-ethyl 2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carbonyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2693222
CAS No.: 941941-85-1
M. Wt: 528.05
InChI Key: MZIVUCFDJMDPOT-XTQSDGFTSA-N
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Description

(E)-ethyl 2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carbonyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C21H22ClN3O5S3 and its molecular weight is 528.05. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

Compounds related to (E)-ethyl 2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carbonyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate have been investigated for their anticancer properties. For example, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole showed potential as anticancer agents, warranting further in vivo studies to confirm their therapeutic usefulness (Rehman et al., 2018).

Antibacterial and Antifungal Activities

These compounds have also been studied for their antimicrobial properties. Synthesized derivatives have shown significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents. For instance, novel piperidine substituted benzothiazole derivatives exhibited good antibacterial and antifungal properties (Shafi et al., 2021).

Tuberculosis Treatment

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, a similar class of compounds, were designed and synthesized, showing promising activity against Mycobacterium tuberculosis. This indicates their potential as novel treatments for tuberculosis (Jeankumar et al., 2013).

Novel Heterocycle Synthesis

These compounds are also significant in the synthesis of new heterocycles, which have a wide range of applications in pharmaceuticals and materials science. They have been used as building blocks for creating various novel chemical structures with potential biological activities (Mohamed, 2021).

Photoluminescence and Optical Properties

Research has also explored their optical properties. For instance, the photoluminescence spectra of certain derivatives help understand the optical properties of these compounds, which could have applications in material science (Shafi et al., 2021).

Synthesis of Fluorine Substituted Compounds

Another application is in the synthesis of fluorine-substituted benzothiazoles with sulphonamido quinazolinyl imidazole, which have been tested for various biological and pharmacological activities (Patel et al., 2009).

Properties

IUPAC Name

ethyl 2-[1-(5-chlorothiophen-2-yl)sulfonylpiperidine-4-carbonyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O5S3/c1-3-30-20(27)14-4-5-15-16(12-14)31-21(24(15)2)23-19(26)13-8-10-25(11-9-13)33(28,29)18-7-6-17(22)32-18/h4-7,12-13H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIVUCFDJMDPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.